

Application Notes and Protocols for STOCK2S-26016 in Cell Culture

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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B2633875

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **STOCK2S-26016**, a cell-permeable inhibitor of With-No-Lysine (WNK) signaling, in various cell culture systems.

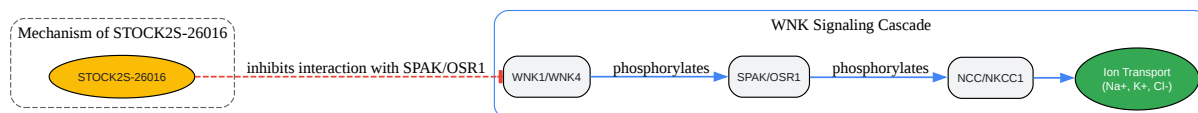
STOCK2S-26016 exerts its inhibitory effect by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This inhibition prevents the phosphorylation and subsequent activation of key ion cotransporters, such as the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) and the Na⁺-Cl⁻ cotransporter (NCC), making it a valuable tool for studying renal and cardiovascular physiology.

Summary of Quantitative Data

Parameter	Value	Cell Line(s)	Reference(s)
STOCK2S-26016 IC50 (WNK1)	34.4 μ M	In vitro	[1]
STOCK2S-26016 IC50 (WNK4)	16 μ M	In vitro	[1]
HEK-293T Seeding Density	1×10^4 cells/cm ²	HEK-293T	[1]
mDCT Seeding Density	2.5×10^4 - 3.5×10^4 cells/cm ²	mDCT	
MOVAS Seeding Density	1×10^4 - 1×10^5 cells/cm ²	MOVAS	
STOCK2S-26016 Treatment Concentration	10 - 200 μ M	mDCT, mpkDCT, MOVAS	[1]
STOCK2S-26016 Treatment Duration	10 - 30 minutes	mDCT	[1]
Phospho-SPAK/OSR1 Antibody Dilution	0.5 μ g/mL	HEK-293	[2]
Phospho-NCC (Thr53) Antibody Dilution	Varies (consult datasheet)	Not specified	[3]
Total NCC Antibody Dilution	1:1000 - 1:2000	Rat Kidney Lysate	[4][5]

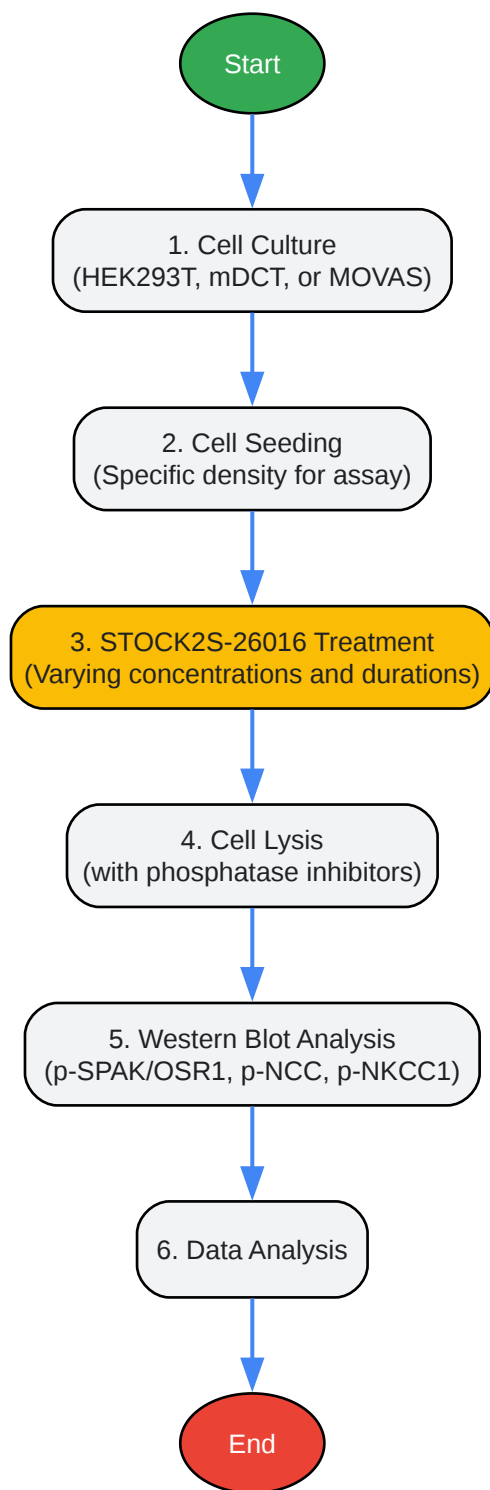
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the WNK signaling pathway targeted by **STOCK2S-26016** and a general experimental workflow for its application in cell culture.



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Caption: WNK Signaling Pathway Inhibition by **STOCK2S-26016**.



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Caption: General Experimental Workflow for **STOCK2S-26016**.

Experimental Protocols

Cell Culture Protocols

a. HEK-293T Cell Culture

- Growth Medium:
 - Dulbecco's Modified Eagle Medium (DMEM)
 - 10% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin
- Culture Conditions: 37°C, 5% CO₂
- Passaging:
 - Aspirate media and wash cells with sterile Phosphate-Buffered Saline (PBS).
 - Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
 - Neutralize trypsin with growth medium and centrifuge at 200 x g for 5 minutes.
 - Resuspend the cell pellet in fresh growth medium and re-plate at a 1:10 to 1:20 split ratio.

b. mDCT (murine Distal Convolute Tubule) Cell Culture

- Growth Medium:
 - DMEM/F12 (1:1 mixture)
 - 5% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin
- Culture Conditions: 37°C, 5% CO₂
- Passaging:
 - Follow the same procedure as for HEK-293T cells.

- Split confluent cultures at a 1:10 to 1:20 ratio.

c. MOVAS (mouse Vascular Smooth Muscle) Cell Culture

- Growth Medium:
 - Dulbecco's Modified Eagle Medium (DMEM)
 - 10% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin
 - 0.2 mg/mL G418 (Geneticin)
- Culture Conditions: 37°C, 5% CO₂
- Passaging:
 - Follow the same procedure as for HEK-293T cells.
 - Split confluent cultures at a 1:4 to 1:6 ratio.

STOCK2S-26016 Treatment Protocol

- Cell Seeding:
 - Seed cells in appropriate culture vessels (e.g., 6-well plates) at the recommended density (see table above) and allow them to adhere and reach 70-80% confluency.
- Preparation of **STOCK2S-26016**:
 - Prepare a stock solution of **STOCK2S-26016** in DMSO.
 - On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM) in serum-free cell culture medium.
- Treatment:
 - Aspirate the growth medium from the cells and wash once with sterile PBS.

- Add the medium containing the different concentrations of **STOCK2S-26016** to the cells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest **STOCK2S-26016** concentration).
- Incubate the cells for the desired duration (e.g., 10, 30 minutes, or longer depending on the experimental design).

Western Blot Protocol for Phosphorylated Proteins

- Cell Lysis:
 - After treatment, place the culture plates on ice and aspirate the medium.
 - Wash the cells once with ice-cold PBS.
 - Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended lysis buffer is RIPA buffer containing:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% NP-40
 - 0.5% sodium deoxycholate
 - 0.1% SDS
 - 1 mM EDTA
 - 1X Protease Inhibitor Cocktail
 - 1X Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, and sodium pyrophosphate).
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- Sample Preparation and SDS-PAGE:
 - Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
 - Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-specific antibodies, BSA is recommended over non-fat dry milk as milk contains phosphoproteins that can increase background.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, or anti-phospho-NKCC1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.

- Detection:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing (Optional):
 - To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total SPAK, total NCC, or a loading control like GAPDH or β -actin).

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